Acoziborole

Content Navigation

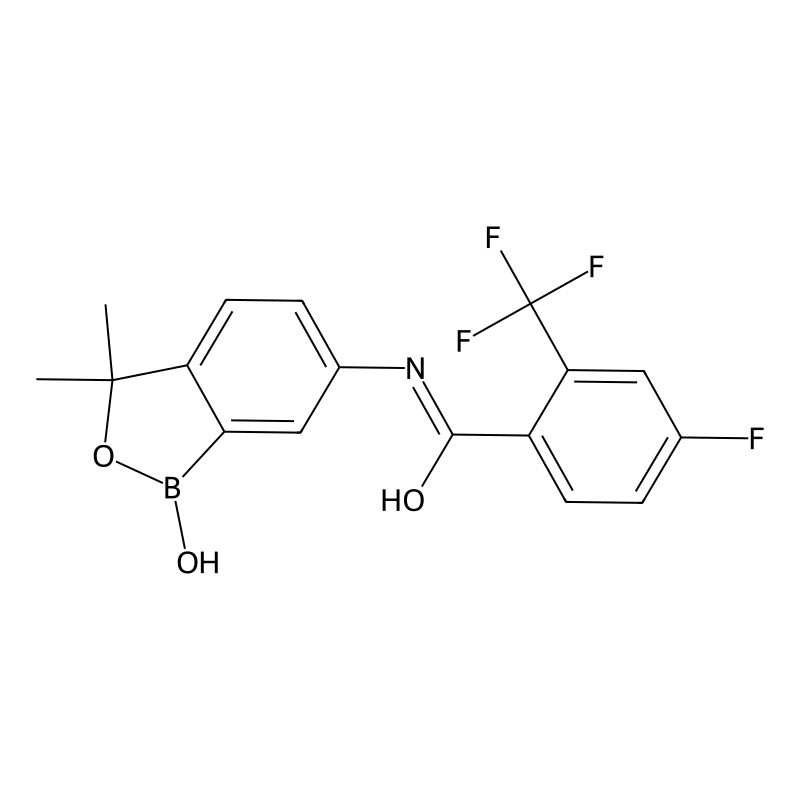

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Molecular Mechanism & Pharmacological Data

| Aspect | Detailed Findings |

|---|---|

| Primary Molecular Target | Cleavage and Polyadenylation Specificity Factor 3 (CPSF3), an mRNA processing endonuclease [1] [2] [3]. |

| Mechanistic Action | Inhibits CPSF3's endonuclease activity, disrupting trans-splicing and polyadenylation of pre-mRNA. This prevents maturation of individual mRNAs, halting protein synthesis [4] [3]. |

| Key Experimental Evidence | CPSF3 overexpression in T. brucei led to a 3-fold increase in the EC50 for the benzoxaborole AN7973. Molecular docking suggests acoziborole's boron atom occupies the enzyme's active site, blocking mRNA substrate processing [4] [3]. |

| Human Pharmacokinetics | A single 960 mg oral dose shows a long terminal half-life (t1/2) of 267-411 hours, facilitating single-dose therapy. It is slowly metabolized and predominantly excreted via feces [1]. |

The following diagram illustrates the cascade of events from drug entry to parasite death.

Key Experimental Evidence & Protocols

Research from multiple groups using different techniques has converged to validate CPSF3 as the primary target.

| Experimental Approach | Key Findings & Implications |

|---|---|

| Genetic Validation (Overexpression) | Overexpression of T. brucei CPSF3 conferred 3-fold resistance to the benzoxaborole AN7973. This is a classic genetic test that directly identifies a drug target [4] [3]. |

| Proteomic Perturbation Profiling | Treatment with this compound caused a reduction in steady-state levels of 92 unique proteins, including CPSF3, confirming disruption of the mRNA processing pathway [5]. |

| In Vitro Resistance Studies | Lab-generated resistant parasites did not show changes in CPSF3 transcript levels. Instead, they underwent a transcriptomic shift to a procyclic-/stumpy-like state, suggesting differentiation as an alternative, albeit likely fragile, resistance mechanism [6] [7]. |

Nuances and Alternative Findings

While CPSF3 inhibition is the dominant mechanism, evidence suggests the mechanism of action may be complex.

- Potential for Polypharmacology: A 2022 proteomic study concluded that this compound's effects extend beyond CPSF3 inhibition alone, potentially involving multiple cellular targets or pathways [5].

- Metabolic Consequences: Treatment with this compound and related benzoxaboroles causes an accumulation of metabolites like S-adenosyl methionine, a profile similar to that caused by the methyltransferase inhibitor sinefungin [4] [7]. This may be a downstream effect of splicing disruption or indicate additional metabolic targets.

Drug Development Context

This compound represents a breakthrough for Human African Trypanosomiasis (HAT) treatment. Its long half-life in humans enables a single oral dose to be curative for both stage 1 and stage 2 disease, a significant advantage over previous multi-dose regimens [1] [2]. Its success validates mRNA processing as a viable drug target for kinetoplastid parasites [4].

The experimental data robustly support a model where this compound binds and inhibits CPSF3, disrupting essential mRNA processing and leading to trypanosome death.

References

- 1. Mass balance, pharmacokinetics, metabolism, and excretion ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. Oxaboroles target trypanosome CPSF3 - this compound screen [db.cngb.org]

- 4. The trypanocidal benzoxaborole AN7973 inhibits ... [pmc.ncbi.nlm.nih.gov]

- 5. Hypothesis-generating proteome perturbation to identify NEU ... [pmc.ncbi.nlm.nih.gov]

- 6. Transcriptional differentiation of Trypanosoma brucei ... [pubmed.ncbi.nlm.nih.gov]

- 7. Transcriptional differentiation of Trypanosoma brucei during in ... [journals.plos.org]

acoziborole benzoxaborole discovery and development

Mechanism of Action: Targeting mRNA Processing

Acoziborole is a benzoxaborole, a class of compounds known for their ability to form stable complexes with diol motifs, such as those found in biological molecules [1]. Its specific mechanism of action involves targeting the Trypanosoma brucei parasite's essential mRNA processing pathway.

- Primary Molecular Target: The Cleavage and Polyadenylation Specificity Factor 3 (CPSF3) has been genetically and chemically validated as the primary target of this compound and other clinical benzoxaboroles in trypanosomes [2]. CPSF3 is an endonuclease critical for the maturation of messenger RNA (mRNA).

- Mechanistic Consequences: By inhibiting CPSF3, this compound disrupts trans-splicing, a vital step in gene expression unique to kinetoplastid parasites [3] [2]. This leads to a rapid inhibition of mRNA processing, cessation of protein synthesis, and ultimately, parasite death [3]. Molecular docking studies suggest the drug specifically blocks the active site of the parasite's CPSF3, avoiding the host (human) version of the enzyme, which contributes to its selective toxicity [2].

The following diagram illustrates this mechanism of action and the key experimental evidence that uncovered it.

Experimental validation of this compound's mechanism of action involved genetic, biochemical, and computational approaches [2].

Discovery and Development Journey

The development of this compound is a result of a targeted, non-profit led effort to address a neglected disease.

- Lead Optimization: In late 2009, this compound (then known as SCYX-7158) was selected as a pre-clinical candidate from a screening of the Anacor chemical library by DNDi [4]. It was the first new chemical entity to emerge from DNDi's own lead optimization program [4].

- Clinical Progression: A successful Phase I study in 2015 established the single 960 mg dose, its favorable safety profile, and its long half-life (~400 hours) which allows for prolonged drug exposure from a single dose [4] [5]. This was followed by a pivotal Phase II/III trial (2016-2019) [4].

Clinical Trial Data and Efficacy

The Phase II/III trial demonstrated high efficacy and a favorable safety profile, making this compound a promising tool for disease elimination [6]. The key efficacy results are summarized below.

| Patient Cohort | Success Rate at 18 Months | Statistical Outcome |

|---|---|---|

| Late-stage gambiense HAT (n=167) | 95.2% (159/167) [6] | 95% CI: 91.2% - 97.7% [6] |

| Early/Intermediate-stage gambiense HAT (n=41) | 100% (41/41) [6] | 95% CI: 91.4% - 100% [6] |

| Historical Control (NECT) | ~94% (354/376) [6] | Jeffreys 95% CI: 91.4% - 96.2% [6] |

- Safety Profile: The treatment was well-tolerated. In the trial, 75% of patients experienced treatment-emergent adverse events, but only 14% were considered drug-related; these were predominantly mild or moderate (e.g., pyrexia and asthenia) [6]. No treatment-related deaths occurred [6].

- Ongoing and Future Studies: As of early 2025, DNDi is conducting further studies to support the widespread use of this compound. These include the STROGHAT study to evaluate safety in seropositive individuals and the ACOZI-KIDS study to develop a pediatric formulation [4].

Future Perspectives and Related Compounds

The success of this compound has validated the benzoxaborole scaffold and the CPSF3 target for anti-parasitic drug discovery.

- This compound's Impact: Its single-dose oral regimen eliminates the need for hospitalization and complex drug administration, which is a major stride towards simplifying treatment and achieving the WHO goal of interrupting HAT transmission by 2030 [6].

- Pipeline Expansion: The benzoxaborole platform is being actively explored for other parasitic diseases. DNDi has entered a collaboration with AN2 Therapeutics to develop AN2-502998, an oral benzoxaborole for chronic Chagas disease, which shares the same CPSF3 inhibitor mechanism of action as this compound [7]. A Phase I study for this compound is underway [7].

References

- 1. sciencedirect.com/topics/medicine-and-dentistry/ this compound [sciencedirect.com]

- 2. Clinical and veterinary trypanocidal benzoxaboroles target CPSF3 [pubmed.ncbi.nlm.nih.gov]

- 3. The trypanocidal benzoxaborole AN7973 inhibits ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound [dndi.org]

- 5. - Wikipedia this compound [en.wikipedia.org]

- 6. Efficacy and safety of this compound in patients with human ... [pmc.ncbi.nlm.nih.gov]

- 7. AN2 Therapeutics and DNDi collaborate on clinical development of... [dndi.org]

SCYX-7158 preclinical studies and selection

In Vitro & In Vivo Efficacy Profile

| Parameter | Details |

|---|---|

| In Vitro Activity (IC₉₀) | ~0.07 μg/mL to 0.37 μg/mL against T. b. brucei, T. b. rhodesiense, and T. b. gambiense [1] |

| Minimum Inhibitory Concentration (MIC) | 0.6 μg/mL ( T. b. brucei S427 strain) [1] |

| Mammalian Cell Cytotoxicity (L929 mouse cell line) | No significant inhibition at concentrations up to 50 μg/mL [1] |

| Cytochrome P450 Inhibition | IC₅₀ >10 μM for human isoforms CYP3A4, CYP1A2, CYP2C19, CYP2C9, CYP2D6 [1] |

| In Vivo Efficacy (Murine Stage 2 HAT Model) | 100% cure rate with 7-day oral dosing at 25 mg/kg/day [1] |

| Lowest Efficacious Oral Dose | 12.5 mg/kg (QD×7 days) in a murine stage 2 model [1] [2] |

Pharmacokinetic Properties Across Species

| Parameter | Mouse | Rat | Cynomolgus Monkey |

|---|---|---|---|

| Administration Route | IV & Oral | Oral | IV & Oral (NG) |

| Dose | 4.3 mg/kg (IV); 13.4 & 26 mg/kg (Oral) | 25 mg/kg | 2 mg/kg (IV); 10 mg/kg (NG) |

| Bioavailability | 55% | Not explicitly stated | 89% |

| Cmax (Plasma) | 6.96 μg/mL (13.4 mg/kg); 9.8 μg/mL (26 mg/kg) | 18.2 μg/mL | Not explicitly stated |

| AUC₀–₂₄h (Plasma) | 82 h•μg/mL (13.4 mg/kg); 113 h•μg/mL (26 mg/kg) | 291 h•μg/mL | 78.8 h•μg/mL (IV) |

| Systemic Clearance (CL) | 0.089 L/h/kg (IV) | 0.092 L/kg/h (CL/F) | 0.022 L/h/kg (IV) |

| Volume of Distribution (Vdss) | 1.69 L/kg (IV) | Not explicitly stated | 0.656 L/kg (IV) |

| Elimination Half-Life (t₁/₂) | 26.6 h (IV) | Not explicitly stated | Not explicitly stated |

| Brain Exposure (Cmax) (After 25 mg/kg oral dose) | >10 μg/mL | Not explicitly stated | Not explicitly stated | | Brain Exposure (AUC₀–₂₄h) (After 25 mg/kg oral dose) | >100 μg•h/mL | Not explicitly stated | Not explicitly stated | | CSF Exposure (Monkeys) | Not Applicable | Not Applicable | ~5% of plasma concentration [3] |

Table data synthesized from the preclinical pharmacology summary [1] and clinical mass balance study [3]. NG = Nasogastric; IV = Intravenous.

Rationale for Candidate Selection

The selection of SCYX-7158 resulted from the optimization of earlier benzoxaborole compounds [1] [2]. Its superior profile over the predecessor compound, SCYX-6759, is visualized in the following diagram, which maps the key challenges and the strategic solution that led to SCYX-7158.

Diagram of the compound optimization path from the lead to the selected candidate.

Detailed Experimental Protocols

The key experiments that established the profile of SCYX-7158 were conducted as follows:

In Vitro Antitrypanosomal Activity and Cytotoxicity [1]

- Parasite Strains & Culture: Bloodstream-form trypanosomes (T. b. brucei 427, T. b. rhodesiense STIB900, T. b. gambiense 108R) were cultured in HMI-9 medium supplemented with 10% FBS and 10% Serum Plus at 37°C and 5% CO₂ [4] [2].

- Viability Assay: Compounds were serially diluted in DMSO and incubated with parasites for 72 hours. The IC₉₀ values were determined as the compound concentration that reduced parasite growth by 90%.

- Mammalian Cell Cytotoxicity: The mouse fibroblast cell line L929 was incubated with compounds for 72 hours to assess general cell toxicity.

In Vivo Efficacy in Murine Stage 2 HAT Model [1]

- Infection Model: Female Swiss White mice were infected intraperitoneally with T. b. brucei TREU 667. Treatment was initiated 21 days post-infection, after the parasite had established in the CNS.

- Dosing Regimen: SCYX-7158 was administered orally, once daily for 7 days, at doses ranging from 12.5 to 50 mg/kg. The compound was formulated in 0.4% hydroxyethyl cellulose and 0.5% DMSO.

- Cure Assessment: Animals were monitored for 180 days post-infection. Cure was defined as the absence of detectable parasites in a tail vein blood sample and survival for the entire observation period.

Pharmacokinetic and Brain Penetration Studies [1]

- Animal Models: Studies were conducted in uninfected mice, rats, and cynomolgus monkeys.

- Sample Collection: Following a single oral or intravenous dose, blood/plasma and brain samples were collected at predetermined time points. Brain homogenates were prepared for analysis.

- Bioanalysis: Concentrations of SCYX-7158 in plasma and brain were determined using validated LC-MS/MS methods. Pharmacokinetic parameters (AUC, Cmax, t₁/₂, etc.) were calculated using non-compartmental analysis.

The collective preclinical data demonstrated that SCYX-7158 (Acoziborole) met the critical need for a safe, effective, and orally available drug to treat the late-stage central nervous system infection of HAT [1] [4] [2]. Based on this strong profile, it was selected to enter preclinical development, with an expected progression to Phase I clinical trials in 2011 [1].

References

- 1. - SCYX , an orally-active benzoxaborole for the treatment of stage... 7158 [pubmed.ncbi.nlm.nih.gov]

- 2. - SCYX , an Orally-Active Benzoxaborole for the Treatment of... 7158 [journals.plos.org]

- 3. Mass balance, pharmacokinetics, metabolism, and excretion ... [pmc.ncbi.nlm.nih.gov]

- 4. SCYX-7158, an Orally-Active Benzoxaborole for the Treatment ... [pmc.ncbi.nlm.nih.gov]

acoziborole blood-brain barrier penetration

Pharmacokinetic Profile & BBB Penetration

Acoziborole's ability to reach the central nervous system (CNS) is supported by the following quantitative data:

| Parameter | Value / Finding | Significance / Context |

|---|---|---|

| Half-life (t1/2) | > 400 hours (approx. 18 days) [1] | Prolonged exposure from single dose; supports sustained therapeutic effect [2] [1]. |

| Time to Peak (tmax) | 24 to 72 hours [1] | Indicates slow absorption and distribution. |

| Therapeutic Dose | 960 mg (single oral dose) [2] [1] | Determined from Phase I trials to be safe and tolerable. |

| BBB Penetration Evidence | Detected in cerebrospinal fluid (CSF) [1] | Direct evidence of crossing into CNS compartment. |

| Key Physicochemical Properties | pKa = 9.61; logD (pH 7.4) = 3.51 [1] | Properties consistent with good membrane permeability. |

Experimental Evidence & Protocols

The BBB penetration of this compound has been evaluated through both direct and indirect methods.

- Direct Evidence from Clinical Studies: In a Phase I clinical trial, cerebrospinal fluid samples were collected from healthy volunteers on Day 5 after administration of a single oral dose of this compound. The detection of the compound in these CSF samples provides direct proof that it can cross the BBB in humans [1].

- Indirect Evidence from Preclinical and Clinical Efficacy: The high efficacy of this compound in curing patients with late-stage HAT, where the parasite has invaded the CNS, serves as strong indirect evidence of its successful BBB penetration and pharmacological activity in the brain [2] [3].

Mechanism of BBB Penetration

This compound's ability to cross the BBB is attributed to its favorable physicochemical properties, which facilitate passive diffusion across lipid membranes [3] [1]. The diagram below illustrates the workflow for evaluating its BBB penetration.

Research Methodologies

Key experimental approaches used to study this compound's BBB penetration include:

- Phase I Clinical Trial (NCT01533961): This randomized, double-blind, placebo-controlled study in healthy volunteers established the foundational human pharmacokinetic data. The protocol involved collecting blood samples for up to 6 months and CSF samples via lumbar puncture on Day 5 post-dosing to measure drug concentrations [1].

- Phase II/III Clinical Trial (DNDi): Pivotal trials in adult patients with T.b. gambiense HAT evaluated the efficacy of a single 960 mg oral dose. The successful treatment of patients with late-stage (meningoencephalitic) disease, confirmed after an 18-month follow-up, provides the most critical evidence of effective BBB penetration and CNS activity [2].

Research Implications

This compound represents a significant advancement in HAT therapy. Its favorable safety profile, long half-life, and proven BBB penetration make it a strong candidate for a single-dose oral cure for both stages of gambiense HAT [2] [1]. This profile is particularly valuable for supporting the WHO's elimination goals by enabling simplified treatment in remote, resource-poor settings [2] [4].

References

acoziborole molecular target identification

Primary Molecular Target: CPSF3

Research indicates that the primary target of acoziborole and related veterinary trypanocidal benzoxaboroles is CPSF3 (encoded by gene Tb927.4.1340) [1]. This protein is a key endonuclease in the mRNA processing pathway.

- Function: CPSF3 is a subunit of the cleavage and polyadenylation specificity factor (CPSF) complex, which is responsible for the cleavage of pre-mRNA at the poly(A) site, a critical step in gene expression [1].

- Mechanism: Studies suggest that this compound specifically blocks the active site of the parasite's CPSF3, thereby inhibiting mRNA maturation. Molecular docking and gene editing (CRISPR-Cas9) studies have shown that the drug can achieve specificity for the parasite enzyme over the human host's CPSF3 [1].

The following diagram illustrates the proposed mechanism of action where this compound inhibition of CPSF3 disrupts mRNA processing.

This compound inhibits CPSF3 to block mRNA maturation

Supporting Experimental Evidence

The identification of CPSF3 as the target was achieved and supported by several key experimental approaches, summarized in the table below.

| Experimental Approach | Key Finding | Role in Target Identification/Validation |

|---|---|---|

| Massive Parallel Overexpression Screening [1] | Overexpression of CPSF3 conferred resistance to this compound. | Primary Identification: Served as the initial, key evidence for CPSF3 as the primary drug target. |

| Genetic Validation (Knockdown) [1] | Knockdown of CPSF3 was lethal to trypanosomes. | Target Essentiality: Confirmed that CPSF3 is essential for parasite survival, validating it as a good drug target. |

| Cellular Localization [1] | GFP tagging confirmed CPSF3's expected nuclear localization. | Contextual Plausibility: Localization was consistent with its role in nuclear mRNA processing. |

| Molecular Docking & CRISPR-Cas9 [1] | This compound was shown to block the CPSF3 active site. | Mechanistic Insight: Provided a structural model for how the drug inhibits its target specifically. |

| In Vitro Resistance Studies [2] | Resistant parasites showed transcriptional changes but no CPSF3 mutations. | Indirect Support: Suggests complex resistance mechanisms, indirectly supporting CPSF3 as a target whose inhibition triggers broader cellular changes. |

Complexities and Alternative Hypotheses

While CPSF3 is strongly supported as the primary target, some research points to a more complex picture of the drug's mode of action.

- Evidence of Polypharmacology: A 2022 proteomic "cell perturbome" study proposed that this compound's effect may not be due to CPSF3 inhibition alone [3]. The study found that a 6-hour treatment with this compound reduced the steady-state levels of 92 unique proteins, leading to the disruption of multiple cellular processes, including translation and endocytosis [3]. This suggests that this compound may have multiple molecular targets or modes of action (polypharmacology).

- Alternative Resistance Mechanism: Another study generating an this compound-resistant cell line in vitro found that resistance was not linked to mutations in the CPSF3 gene [2]. Instead, the resistant parasites exhibited a transcriptomic profile resembling a non-dividing, insect-stage-like form, suggesting that developmental changes could be an alternative pathway to resistance [2].

Detailed Experimental Workflow for Target Identification

The most direct evidence for CPSF3 as the target came from a target deconvolution approach using a high-coverage overexpression library [1] [4]. The workflow is detailed below.

Workflow for target identification via overexpression screening

- Create an Overexpression Library: A library of Trypanosoma brucei parasites was generated, where different clones overexpressed random genomic fragments from an inducible promoter [1].

- Select with this compound: This entire library was then exposed to a lethal concentration of this compound. The vast majority of parasites died. The rare surviving clones were collected for analysis [1].

- Sequence Surviving Parasites: Genomic DNA from the drug-resistant survivor clones was sequenced to identify which genomic fragment was being overexpressed and conferring resistance [1].

- Identify the CPSF3 Gene: Analysis of the sequenced fragments revealed that the common feature among the resistant clones was the overexpression of a specific gene: CPSF3 [1]. This strongly indicated that CPSF3 was the drug's target, as producing more of the target protein diluted the drug's effect.

- Independent Validation: The role of CPSF3 was then confirmed through independent experiments [1]:

- Genetic Essentiality: RNAi-mediated knockdown of CPSF3 was shown to be lethal to the parasites, proving it is an essential gene and therefore a valid drug target.

- Cellular Localization: The CPSF3 protein was tagged with GFP, confirming its expected nuclear localization.

- Structural Modeling: Molecular docking studies provided a plausible model of how this compound could fit into and block the active site of the CPSF3 enzyme.

References

- 1. Clinical and veterinary trypanocidal benzoxaboroles target CPSF3 [pubmed.ncbi.nlm.nih.gov]

- 2. Transcriptional differentiation of Trypanosoma brucei during in ... [journals.plos.org]

- 3. Hypothesis-generating proteome perturbation to identify NEU ... [pmc.ncbi.nlm.nih.gov]

- 4. Identification & Target in Validation ... | Technology Networks Drug [technologynetworks.com]

acoziborole transcriptional differentiation trypanosoma

Clinical and Preclinical Profile of Acoziborole

This compound is a benzoxaborole-class drug developed as a single-dose, oral treatment for both stages of Trypanosoma brucei gambiense Human African Trypanosomiasis (HAT) [1].

The table below summarizes its core profile:

| Attribute | Description |

|---|---|

| Drug Class | Benzoxaborole [2] [3] |

| Administration | Single, oral dose [2] [1] [3] |

| Indication | Stage 1 & Stage 2 T. b. gambiense HAT [2] [1] [3] |

| Molecular Target | Cleavage and Polyadenylation Specificity Factor 3 (CPSF3) [2] [3] |

| Clinical Status | Phase IIb/III trials completed; Phase IIIb (STROGHAT) ongoing [1] [4] [5] |

| Efficacy (Phase II/III) | 95.2% success rate at 18 months in late-stage HAT (mITT population) [5] |

| Safety Profile | Favourable; most adverse events were mild or moderate [5] |

Ongoing studies like the STROGHAT trial aim to evaluate the safety and effectiveness of treating seropositive individuals without parasitological confirmation, which could be a pivotal strategy for achieving interruption of disease transmission [4].

Transcriptional Differentiation as a Resistance Mechanism

A key study by Steketee et al. (2021) investigated the in vitro acquisition of resistance to this compound in T. brucei (Lister 427 strain), revealing a unique mechanism not involving alterations to the drug target [6] [2] [3].

Key Findings on the this compound-Resistant (AcoR) Line

- No Target Alteration: No changes were observed in the expression level of the transcripts encoding CPSF3, the protein target of this compound [6] [2] [3].

- Transcriptomic Shift: RNAseq analysis revealed that the AcoR cells underwent a global transcriptomic reprogramming. The profile shifted from a mammalian bloodstream form (BSF) identity to one resembling the procyclic form (PCF) or stumpy-like form found in the tsetse fly vector [6] [2] [3].

- Phenotypic Consistency: This shift was characterized by:

- Upregulation of insect-stage genes, such as those encoding procyclin surface proteins [2] [3].

- Downregulation of bloodstream-stage genes, including those involved in glycolysis and variant surface glycoproteins (VSGs) [2] [3].

- Metabolic Nullification: The resistant parasites no longer exhibited the perturbations in S-adenosyl-L-methionine metabolism that are characteristic of this compound's action in sensitive cells, indicating that the metabolic phenotype of the drug was abolished [2] [3].

- Morphological Retention: Despite the profound transcriptomic changes, the AcoR cells retained the slender morphology typical of bloodstream forms, as the Lister 427 strain is monomorphic and incapable of full morphological differentiation [2] [3].

- Cross-Resistance & Hypersensitization: The AcoR line showed significant cross-resistance with sinefungin (a methyltransferase inhibitor), while becoming hypersensitized to other known trypanocides [6] [2] [3].

This transcriptomic switch is visualized in the following workflow, which outlines the process of generating and characterizing the resistant cell line:

Experimental workflow for generating and characterizing the this compound-resistant (AcoR) T. brucei cell line.

Detailed Experimental Protocol

For researchers aiming to replicate or build upon this work, here is a detailed methodology based on the publication.

Generation of the this compound-Resistant (AcoR) Cell Line

- Parasite Strain: Trypanosoma brucei Lister 427 strain (monomorphic) [2].

- Culture Conditions: Continuous in vitro culture of bloodstream forms [2].

- Selection Pressure: The resistant line was generated by culturing the parasites in the presence of the drug to select for spontaneously resistant mutants. The specific concentration and duration were not detailed in the available abstract but are typical of such in vitro selection experiments [6] [2].

Key Characterization Assays

The table below outlines the core experiments used to characterize the resistant line:

| Assay Type | Key Objective | Specific Findings in AcoR Line |

|---|---|---|

| Drug Sensitivity (IC₅₀) | Assess resistance level and cross-resistance profile. | High-level resistance to this compound; cross-resistance to sinefungin; hypersensitivity to other trypanocides [6] [2] [3]. |

| RNA Sequencing (Transcriptomics) | Profile global gene expression changes. | Upregulation: Procyclins, PAD proteins, mitochondrial metabolic genes. Downregulation: VSGs, glycolytic enzymes, histone genes [2] [3]. |

| Metabolomics (LC-MS) | Identify changes in metabolic pathways post-treatment. | Abolition of this compound-induced perturbation in S-adenosyl-L-methionine metabolism [2] [3] [7]. |

| Microscopy | Evaluate morphological changes. | Retained long slender bloodstream form morphology despite transcriptomic shift [2] [3]. |

Interpretation and Research Implications

The phenomenon observed suggests that transcriptional differentiation itself is a potential mechanism of drug resistance in T. brucei [2] [3]. By pre-emptively adopting a transcriptomic state of a different life-cycle stage, the parasite alters its metabolic and physiological processes to such an extent that the drug's mode of action is no longer effective.

However, the authors note a critical constraint for the real-world relevance of this mechanism: in a natural mammalian infection, parasites that undergo this differentiation would be targeted and destroyed by the host's immune system, as the stumpy and procyclic forms are not adapted to survive in the bloodstream [2] [3]. Therefore, while this is a powerful in vitro mechanism, its emergence in the field is considered doubtful.

The following diagram summarizes the proposed mechanism of resistance through transcriptomic switching:

Proposed mechanism of this compound resistance via transcriptomic switching in T. brucei.

Future Research Directions

- Genetic Mechanisms: Investigate the upstream genetic or epigenetic alterations that trigger the global transcriptomic shift in the AcoR line.

- Proteomic Validation: Conduct proteomic studies to confirm that the transcriptomic changes are reflected at the protein level.

- In Vivo Models: Explore whether this resistance mechanism can be selected in pleomorphic (morphologically competent) strains in animal models, despite the expected immune system clearance.

References

- 1. This compound [dndi.org]

- 2. Transcriptional differentiation of Trypanosoma brucei during in ... [pmc.ncbi.nlm.nih.gov]

- 3. of Transcriptional brucei during in vitro... differentiation Trypanosoma [journals.plos.org]

- 4. The STROGHAT study protocol [pubmed.ncbi.nlm.nih.gov]

- 5. sciencedirect.com/science/article/pii/S1473309922006600 [sciencedirect.com]

- 6. of Transcriptional brucei during in vitro... differentiation Trypanosoma [pubmed.ncbi.nlm.nih.gov]

- 7. MTBLS2559 - Transcriptional of differentiation brucei... Trypanosoma [omicsdi.org]

acoziborole clinical trial protocol design

Overview of Acoziborole Clinical Trials

| Trial / Study Name | Phase | Primary Objectives | Key Design Elements | Population & Status |

|---|---|---|---|---|

| Pivotal Phase II/III Trial [1] | II/III | Assess safety & efficacy of a single oral dose for Stage 1 & 2 HAT [1] | Open-label, single-arm; 18-month post-treatment follow-up [1] | 208 adults in DRC & Guinea; Completed [1] |

| Safety Study in Seropositive Individuals [1] [2] | IIIb / Interventional | Evaluate safety & effectiveness of treating seropositive, parasitologically unconfirmed individuals [2] | One-arm, open-label, non-randomized, multicentre clinical trial nested within an epidemiological study [2] | 1,208 seropositive participants in DRC; Recruitment ongoing (as of 2024) [1] |

| ACOZI-KIDS Paediatric Study [1] | Paediatric | Develop & register a single-dose, oral treatment for children (1-14 years) [1] | Clinical trial to determine appropriate dosing and safety in paediatric population [1] | Children (1-14 yrs) in DRC; Recruitment of younger children (10-40 kg) ongoing in 2024 [1] |

| Phase I Study [3] | I | Determine safety, tolerability, pharmacokinetics, and optimal therapeutic dose in healthy volunteers [3] | Randomized, double-blind, placebo-controlled SAD study with cohorts; bioequivalence of formulations also assessed [3] | 128 healthy adult males of sub-Saharan origin; Completed [3] |

Detailed Protocol Design and Methodologies

Trial Objectives and Rationale

The overarching goal of the this compound clinical program is to provide a tool that could strengthen efforts towards the sustainable elimination of gambiense Human African Trypanosomiasis (g-HAT) [1]. The specific objectives of the trials include:

- Simplifying Treatment: Moving from multi-dose, hospitalized regimens (like NECT) or a 10-day oral regimen (fexinidazole) to a single oral dose administered in an outpatient setting [1] [3].

- Targeting the Reservoir: The STROGHAT study tests the hypothesis that treating individuals who are seropositive but have no parasitological confirmation of disease could help eliminate the parasite from its human reservoir, thereby interrupting transmission [2].

- Ensuring Broad Applicability: The program includes specific studies to extend the treatment's use to paediatric populations [1].

Key Experimental Protocols

1. Participant Recruitment and Dosing

- Patient Populations: Trials are conducted in active g-HAT endemic regions, primarily in the Democratic Republic of Congo (DRC) and Guinea [1]. Populations include:

- Dosing Regimen: The therapeutic dose was established in Phase I studies as a single 960 mg oral dose (administered as three 320 mg tablets) under fasted conditions [1] [3].

2. Pharmacokinetic (PK) Assessment (Phase I) The Phase I trial established the foundational PK profile of this compound [3].

- Methodology: A single ascending dose (SAD) study in healthy volunteers. Blood samples were collected over an extended period (up to 6 months in some cases) due to the drug's long half-life [3].

- Key Parameters Monitored:

- C~max~: Maximum plasma concentration.

- T~max~: Time to reach C~max~.

- AUC: Area under the plasma concentration-time curve.

- t~1/2~: Elimination half-life.

- Data Analysis: Non-compartmental analysis was used to determine PK parameters. The protocol was adapted to investigate enterohepatic recirculation using activated charcoal [3].

3. Safety and Efficacy Monitoring (Phase II/III and beyond)

- Primary Endpoints:

- Efficacy: For the pivotal trial, success at 18 months post-treatment, defined as survival, no clinical signs of HAT progression, no trypanosomes in any body fluid, and a CSF white blood cell count ≤ 20 cells/μL [1].

- Safety: Incidence and severity of Adverse Events (AEs), changes in clinical laboratory tests (haematology, biochemistry, urinalysis), vital signs, and ECG findings [1] [3].

- Follow-up Duration: Given the progressive nature of HAT and the drug's long half-life, the pivotal trial included an 18-month follow-up period for all patients to confirm a lasting cure [1].

The following diagram illustrates the high-level workflow for the development and evaluation of this compound, from its mechanism of action to clinical trial outcomes.

Data Management and Statistical Analysis

- Data Cleaning and Monitoring: Trials like the safety study in seropositive participants involve ongoing data cleaning and monitoring, with results expected after follow-up completion and data lock [1].

- Study Registration: The Phase I study was registered on ClinicalTrials.gov (NCT01533961) [3].

References

acoziborole human African trypanosomiasis treatment regimen

Experimental Data and Protocols

The following tables summarize key quantitative data from pivotal studies.

Table 1: Phase I Clinical Trial (First-in-Human) Key Pharmacokinetic Data [1] [2]

| Parameter | Findings |

|---|---|

| Study Participants | 128 healthy adult males of sub-Saharan African origin |

| Dose Range | 20 mg to 1200 mg |

| Tmax | 24 to 72 hours |

| Half-life (t1/2) | >400 hours (approximately 17 days) |

| Plasma Detection | Up to 14 weeks post-dosing |

| Key Conclusion | Well tolerated at all doses; no dose-related adverse events. 960 mg established as the optimal single dose. |

Table 2: Phase II/III Clinical Trial Efficacy and Safety Data [3] [4]

| Parameter | Findings |

|---|---|

| Trial Design | Multicentre, open-label, single-arm |

| Patients | 208 eligible patients with g-HAT (including late stage 2) |

| Efficacy (Cure Rate) | 95% at 18 months post-treatment [3] |

| Safety Profile | Favourable, with no major safety concerns identified |

Proposed Mechanism of Action

Acoziborole is a benzoxaborole, a class of compounds known for their ability to bind diol motifs [5]. Its specific antiprotozoal action is attributed to targeting mRNA maturation factors in the Trypanosoma brucei parasite, although some sources also suggest inhibition of the parasite's proteasome [5] [6]. This mechanism disrupts essential biological processes, leading to the death of the parasite. Its excellent physicochemical properties and long half-life contribute to its efficacy, including the ability to cross the blood-brain barrier to treat the late, neurological stage of the disease [1] [4].

The following diagram illustrates the drug's journey from administration to its proposed parasiticidal action.

Clinical Development and Future Directions

The clinical development pathway for this compound is designed to support its use in elimination campaigns.

- STROGHAT Study: This ongoing intervention study is critical for the "screen-and-treat" strategy. It evaluates the safety and effectiveness of treating all seropositive individuals with a single dose of this compound, even without parasitological confirmation, to interrupt disease transmission [7] [4].

- ACOZI-KIDS Study: This ongoing paediatric trial aims to develop and register a single-dose oral treatment for children with g-HAT [3] [4].

Application Notes for Researchers

For implementation in field research and potential future use, consider these practical points:

- Screen-and-Treat Strategy: this compound enables a revolutionary public health approach. In the STROGHAT trial, individuals with a positive rapid diagnostic test (RDT) or CATT test receive immediate treatment without complex confirmatory tests or staging, simplifying logistics and potentially reducing the human reservoir [7] [4].

- Community Engagement: Historical fears of toxic treatments and invasive procedures like lumbar puncture have been a barrier to screening participation [7]. Effective communication about this compound's favorable safety profile and simple oral administration is essential for the success of screen-and-treat campaigns [7].

- Pharmacokinetic Monitoring: The extremely long half-life of this compound is a key advantage, providing prolonged drug exposure from a single dose. Researchers should design follow-up schedules accordingly, as the drug remains quantifiable in plasma for several months [1] [4].

Conclusion

This compound represents a groundbreaking advancement in the treatment of g-HAT. Its single oral dose regimen, high efficacy, and favorable safety profile position it as a potential cornerstone for achieving the interruption of g-HAT transmission.

References

- 1. Determination of the Optimal Single Dose Treatment for this compound, a Novel Drug for the Treatment of Human African Trypanosomiasis: First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of the Optimal Single Dose Treatment for this compound, a Novel Drug for the Treatment of Human African Trypanosomiasis: First-in-Human Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound [dndi.org]

- 5. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 6. What is this compound used for? [synapse.patsnap.com]

- 7. Challenges in community participation to a gHAT 'screen ... [pmc.ncbi.nlm.nih.gov]

Acoziborole Clinical Application Notes and Protocols: Phase II/III Trial Results Analysis

Introduction and Mechanism of Action

Acoziborole (developmental codes: SCYX-7158, AN5568) represents a groundbreaking therapeutic advancement in the treatment of Human African Trypanosomiasis (HAT), commonly known as sleeping sickness. This benzoxaborole-class compound is characterized by its unique boron-containing heterocyclic structure, which enables targeted action against Trypanosoma brucei gambiense, the parasite responsible for over 98% of reported HAT cases [1] [2]. This compound's molecular target has been identified as the Cleavage and Polyadenylation Specificity Factor 3 (CPSF3), a nuclear mRNA processing endonuclease essential for parasite survival [3]. By inhibiting this crucial enzyme, this compound disrupts the parasite's mRNA maturation process, ultimately leading to its death [1] [3].

The development of this compound addresses critical limitations of previous HAT treatments, including complex administration regimens, requirement for hospitalization, significant toxicity, and inadequate efficacy against advanced disease stages. As a single-dose oral therapy, this compound potentially transforms HAT treatment paradigms, particularly in remote, resource-limited settings where the disease is most prevalent [4] [5].

Phase II/III Clinical Trial Efficacy Results

Trial Design and Patient Population

The pivotal Phase II/III clinical trial was conducted as a multicenter, open-label, single-arm study across ten hospitals in the Democratic Republic of the Congo and Guinea between October 2016 and March 2019 [6] [7]. The trial enrolled 208 patients aged 15 years and older with confirmed Trypanosoma brucei gambiense infection, including 167 with late-stage HAT and 41 with early-stage or intermediate-stage disease [6] [7]. The mean age of participants was 34.0 years (SD 12.4), with a gender distribution of 56% male and 44% female [7].

Patients received a single 960 mg oral dose of this compound (administered as 3 × 320 mg tablets) under fasting conditions [8] [7]. The study included an initial 15-day inpatient observation period followed by extended outpatient follow-up for 18 months, with assessments at 3, 6, 12, and 18 months post-treatment [6] [7].

Primary Efficacy Endpoints

Table 1: Treatment Success Rates at 18 Months Post-Treatment

| Patient Population | n/N | Success Rate % (95% CI) | Statistical Analysis |

|---|---|---|---|

| Late-stage HAT (mITT) | 159/167 | 95.2% (91.2-97.7) | Primary endpoint met |

| Late-stage HAT (Evaluable) | 159/162 | 98.1% (95.1-99.5) | Supportive analysis |

| Early-stage HAT | 41/41 | 100% at all timepoints | Secondary endpoint |

The primary efficacy endpoint was success rate at 18 months in patients with late-stage HAT (modified intention-to-treat population), with success defined as cure or probable cure based on modified WHO criteria (absence of trypanosomes and <20 white blood cells per μL of cerebrospinal fluid) [7]. The observed 95.2% success rate in late-stage HAT demonstrates non-inferiority compared to the 94% historical success rate for nifurtimox-eflornithine combination therapy (NECT), the previous standard of care for late-stage disease [6] [7].

Comparative Efficacy Analysis

Table 2: Comparison With Current HAT Treatment Regimens

| Treatment | Dosing Regimen | Administration | Stage Efficacy | Healthcare Setting Required |

|---|

| This compound | Single dose (3 tablets) | Oral | Early-stage: 100% Late-stage: 95% | Village-level/Primary care | | Fexinidazole | 10-day regimen | Oral | Both stages | Hospital confirmation required | | NECT | 7-10 days (multiple IV infusions) | Intravenous + Oral | Late-stage only | Hospital/inpatient | | Pentamidine | 7-10 days | Intramuscular | Early-stage only | Healthcare facility |

A post-hoc analysis comparing this compound with historical NECT data confirmed similar efficacy profiles, positioning this compound as a potential first-line treatment for both early and late-stage g-HAT [7]. The consistent maintenance of treatment success rates across all follow-up timepoints (3, 6, 12, and 18 months) further supports the durability of therapeutic response [6].

Safety and Tolerability Profile

Adverse Event Analysis

The safety population included all 208 enrolled patients who received this compound [7]. Throughout the trial period, 75% of patients (155/208) experienced treatment-emergent adverse events (TEAEs), with the majority (93%) characterized as mild or moderate in intensity [6] [7]. Only 7% of TEAEs were classified as severe, and no significant drug-related safety signals were identified [6] [4].

Drug-related TEAEs occurred in 14% of patients (29/208), with all events being mild or moderate in severity [7]. The most frequently reported drug-related adverse events were pyrexia (fever) and asthenia (lack of energy) [6] [7]. Other common TEAEs (regardless of causality) included headache and procedural pain, though these were not necessarily attributed to the investigational treatment [6].

Serious Adverse Events and Mortality

Four deaths occurred during the study period, with none assessed as treatment-related by the investigators [6] [7]. The favorable safety profile of this compound represents a significant improvement over previous HAT treatments, particularly compared to melarsoprol which historically demonstrated treatment-related mortality rates of 2-5% [4] [5].

Pharmacokinetic Properties and Dosing Protocol

Phase I Pharmacokinetic Data

Phase I studies in healthy volunteers of sub-Saharan African origin established the pharmacokinetic foundation for the 960 mg single-dose regimen [8] [9]. This compound appears rapidly in plasma (within 1 hour post-administration), reaches peak concentration (t~max~) between 24-72 hours, and maintains stable plasma levels for up to 96 hours [8]. The drug demonstrates an exceptionally long elimination half-life of approximately 400 hours (~17 days), enabling sustained therapeutic exposure from a single dose [8] [9].

The extended half-life supports the prolonged antibacterial activity necessary to ensure complete parasite clearance without requiring multiple dosing [8]. Bioequivalence has been demonstrated between capsule and tablet formulations, with the 960 mg tablet formulation selected for clinical use [8].

Dosing and Administration Protocol

Recommended dosing for adults and adolescents (≥15 years):

- Single oral dose: 960 mg (administered as three 320 mg tablets)

- Administration timing: Under fasting conditions

- Formulation: Film-coated tablets (320 mg this compound)

- Patient monitoring: Clinical observation recommended for 15 days post-dose

Special populations:

- Pediatric patients: ACOZI-KIDS study ongoing to establish dosing for children aged 1-14 years [9]

- Hepatic/renal impairment: No dedicated studies; however, no specific contraindications identified in clinical trials

- Pregnancy: Limited data; incidental pregnancies in clinical trials showed no drug-related complications in mothers or infants [6]

Experimental Protocols

Clinical Trial Methodology

Study Design Framework:

- Design: Multicenter, prospective, open-label, single-arm, Phase II/III

- Locations: Ten referral hospitals in DRC and Guinea

- Duration: October 2016 - September 2018 (18-month follow-up)

- Ethical compliance: Declaration of Helsinki, local regulatory approvals, informed consent

Inclusion Criteria:

- Confirmed T.b. gambiense infection (parasitological confirmation)

- Age ≥15 years

- Karnofsky score >50

- Ability to swallow tablets

- Permanent address/traceability

- Willingness for hospitalization during treatment and follow-up compliance

Assessment Schedule:

- Baseline: Comprehensive medical history, physical exam, parasitological confirmation, CSF analysis (WBC count, trypanosome identification)

- Day 1-15: Inpatient observation with daily safety assessments

- Months 3, 6, 12, 18: Outpatient follow-up with repeat CSF analysis and safety evaluation

Efficacy Assessment Protocol

Primary Efficacy Endpoint Measurement:

- Timepoint: 18 months post-treatment

- Success criteria (modified WHO):

- Absence of trypanosomes in CSF, blood, and lymph

- CSF white blood cell count <20 cells/μL

- No clinical signs suggestive of HAT relapse

- Survival without additional trypanocidal therapy

Secondary Efficacy Assessments:

- Treatment success rates at 3, 6, and 12 months

- Time to parasite clearance from blood and CSF

- Improvement in neurological symptoms

- Karnofsky performance status improvement

Laboratory Methods:

- Parasitological confirmation: Microscopic examination of blood, lymph, and CSF

- CSF analysis: Cell counting chamber determination of WBC count

- Parasite identification: Morphological characterization of T.b. gambiense

Safety Assessment Protocol

Safety Monitoring Framework:

- Daily assessment (Days 1-15): Vital signs, symptom evaluation, targeted physical exam

- Scheduled assessments (Months 3, 6, 12, 18): Comprehensive physical and neurological exam

- Laboratory evaluations: Hematology, biochemistry, urinalysis at baseline, Day 15, and each follow-up

- ECG monitoring: Continuous 24-hour Holter recording in subset of patients

Adverse Event Characterization:

- Severity grading: Mild (transient, no intervention), Moderate (minimal intervention required), Severe (significant impairment)

- Causality assessment: Related, Possibly Related, Not Related

- Serious AE reporting: Immediate reporting for death, life-threatening events, hospitalization, disability

Mechanism of Action and Resistance Assessment

This compound exerts its trypanocidal effect through inhibition of CPSF3, a critical component of the mRNA processing machinery in trypanosomes [3]. This molecular target represents a novel mechanism of action distinct from previous HAT therapies.

Resistance Monitoring: In vitro studies investigating potential resistance mechanisms have revealed that exposure to gradually increasing this compound concentrations can select for parasites with transcriptional profiles resembling procyclic or stumpy forms, including upregulation of procyclin surface proteins and metabolic reprogramming [3]. However, this resistance mechanism may not be clinically relevant as these differentiation forms would be vulnerable to elimination by the human immune system [3]. No resistance mutations in the CPSF3 target have been reported in clinical isolates to date.

Implications for HAT Elimination and Future Directions

The simplified treatment algorithm enabled by this compound's single-dose oral administration has profound implications for HAT elimination efforts. The World Health Organization's 2030 target for interruption of g-HAT transmission appears increasingly achievable with this therapeutic advancement [4] [5].

Operational Advantages:

- Village-level implementation: Enables "screen-and-treat" approaches without complex diagnostic confirmation

- Reduced healthcare burden: Eliminates need for hospitalization, IV administration, and specialized monitoring

- Improved compliance: Single-dose regimen avoids challenges with multi-day treatment adherence

- Simplified logistics: Tablet formulation reduces transport and storage constraints compared to IV therapies

Ongoing Clinical Development:

- ACOZI-KIDS: Pediatric formulation development for children aged 1-14 years [9]

- STROGHAT study: Evaluating safety in seropositive individuals without parasitological confirmation [9]

- Regulatory progress: EMA submission underway based on Phase II/III data [4] [5]

Conclusion

This compound represents a transformative therapeutic advancement in the management of Human African Trypanosomiasis. The Phase II/III clinical trial data demonstrate high efficacy (95% success in late-stage disease), a favorable safety profile with no significant drug-related safety signals, and the unprecedented convenience of single-dose oral administration. These characteristics position this compound as a potential cornerstone therapeutic for achieving WHO's 2030 HAT elimination targets.

The simplified treatment paradigm enabled by this compound addresses critical challenges in HAT-endemic regions, potentially facilitating decentralized treatment approaches that could accelerate elimination efforts. Ongoing studies in pediatric populations and seropositive individuals will further define the complete clinical utility of this promising benzoxaborole compound.

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Transcriptional differentiation of Trypanosoma brucei during in ... [journals.plos.org]

- 4. Press Release: this compound: Investigational single-dose ... [sanofi.com]

- 5. : Investigational single-dose oral treatment raises... | DNDi this compound [dndi.org]

- 6. shows Trial drug clears body of African sleeping sickness... This compound [news-medical.net]

- 7. Efficacy and safety of this compound in patients with human African... [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of the Optimal Single Dose Treatment for ... [pmc.ncbi.nlm.nih.gov]

- 9. This compound [dndi.org]

Comprehensive Application Notes and Protocols for Assessing Acoziborole Cerebrospinal Fluid Penetration

Introduction and Significance

Acoziborole is a first-in-class oxaborole 6-carboxamide derivative developed as an oral treatment for Human African Trypanosomiasis (HAT), also known as sleeping sickness. This neglected tropical disease, caused by the parasites Trypanosoma brucei gambiense and T.b. rhodesiense, remains a life-threatening concern in sub-Saharan Africa, with the World Health Organization reporting approximately 565 new cases of the gambiense form in 2020 [1]. The disease progresses through two clinical stages: an early hemolymphatic stage (Stage 1) where parasites reside in the blood and lymphatic system, and a late meningoencephalitic stage (Stage 2) characterized by parasitic invasion of the central nervous system (CNS), leading to severe neurological manifestations and eventual death if untreated [2]. The critical therapeutic challenge for Stage 2 HAT has been the blood-brain barrier (BBB), which prevents many systemically administered drugs from reaching therapeutic concentrations in the CNS.

The assessment of cerebrospinal fluid (CSF) penetration represents a crucial evaluation in the development of CNS-targeting therapeutics, as CSF drug concentrations serve as a well-established surrogate for CNS exposure [3]. For this compound to be effective against Stage 2 HAT, it must achieve therapeutic concentrations in the CSF to eradicate parasites that have crossed the BBB. The Drugs for Neglected Diseases Initiative (DNDi) has spearheaded this compound's development with the goal of creating a single-dose oral treatment that could significantly simplify treatment protocols and strengthen disease elimination efforts [4]. Understanding the extent and consistency of this compound's CSF penetration has therefore been fundamental to establishing its dosing regimen and therapeutic potential for both stages of gambiense HAT.

This compound CSF Penetration Assessment

Overview of Pharmacokinetic and CSF Penetration Studies

The evaluation of this compound's CSF penetration has been methodically investigated throughout its clinical development program. Phase I studies in healthy volunteers of sub-Saharan African origin demonstrated that this compound appears rapidly in plasma (within 1 hour post-dose), reaches peak concentrations (tmax) between 24 and 72 hours, and remains stable for up to 96 hours before initiating a slow decrease with an exceptionally long half-life of 267-411 hours [1]. Most importantly, these studies confirmed that this compound achieves measurable concentrations in the CSF, with unbound concentrations of 0.3-4.6% found in cerebrospinal fluid, comparable to ranges observed in preclinical mouse models (0.3-3.9%) [2]. This CSF penetration is critical for efficacy against Stage 2 HAT, where the parasite invades the CNS.

Further investigation in a mass balance study using radiolabeled [14C]-acoziborole administered to healthy male participants demonstrated that the drug is well-absorbed, undergoes limited metabolism, and has minimal urinary elimination with predominant biliary-fecal excretion [2]. The concentration-time profiles of total radioactivity and this compound in plasma were similar, with this compound accounting for 95.1% of the total radioactivity in plasma. In this study, an oxidized form of this compound represented 2.3% of the total radioactivity, while the metabolite SCYX-3109 was not detected in plasma [2]. The pivotal Phase II/III trial conducted in the Democratic Republic of the Congo and Guinea evaluated a single 960 mg oral dose of this compound in 208 patients with confirmed gambiense HAT infection, demonstrating a favorable safety profile and treatment success rate of 95.2% in late-stage patients at 18 months post-treatment [2], thereby clinically validating the CSF penetration observed in earlier studies.

CSF Collection and Handling Protocols

The assessment of drug concentrations in cerebrospinal fluid requires strict adherence to proper collection and handling procedures to maintain sample integrity. CSF specimens must be transported to the laboratory promptly and examined without delay due to the rapid disintegration of cells and the reduction of glucose levels caused by glycolysis [5]. Ideally, CSF should be analyzed within one hour of collection, with cell counts performed within 30-60 minutes [5]. The use of glass tubes for collection is discouraged as cells adhere to glass, leading to artificially reduced cell counts. Additionally, specimens intended for bacterial culture should not be refrigerated since fastidious organisms such as Haemophilus influenzae and Neisseria meningitidis may not survive in cold temperatures [5].

For clinical trials assessing CSF penetration of therapeutics, samples are typically collected via lumbar puncture performed between the L3-L4 or L4-L5 lumbar vertebrae to avoid damaging the spinal cord [5]. In specialized studies involving pediatric brain tumor patients, CSF samples have been successfully collected using Ommaya reservoirs (<0.5 mL), immediately snap-frozen, and stored at -80°C prior to analysis [3], demonstrating the feasibility of this approach for drug concentration monitoring. When collecting CSF for analysis, it is recommended to allocate the first collection tube for chemical examinations (glucose, protein, and other serological tests), as this provides the cleanest sample without potential contamination from the procedure itself [5].

Table 1: CSF Collection Protocol Specifications

| Parameter | Specification | Notes |

|---|---|---|

| Collection Volume | 3-5 mL total (adults) | Typically divided into 3-4 tubes [5] |

| Time to Analysis | Within 1 hour | Cell counts within 30-60 minutes [5] |

| Storage Temperature | -80°C | For drug concentration analysis [3] |

| Collection Tubes | Sterile plain tubes | Avoid glass tubes [5] |

| Tube Allocation | Tube 1: Chemistry; Tube 2: Microbiology; Tube 3: Hematology; Tube 4: Cytology | [5] |

Quantitative Assessment of CSF Penetration

The evaluation of this compound penetration into the CSF has yielded critical quantitative data supporting its efficacy against Stage 2 HAT. In a Phase I study involving healthy volunteers of sub-Saharan origin, this compound concentrations in the CSF were measured relative to plasma concentrations, revealing that unbound concentrations of 0.3-4.6% were found in cerebrospinal fluid [2]. This range aligned closely with observations in mouse preclinical studies (0.3-3.9%) [2]. In non-human primate models, concentrations of this compound in the CSF were approximately 5% of the plasma concentration at each time point [2], demonstrating consistent blood-CSF barrier penetration across species.

The mass balance study provided additional insights into the distribution characteristics of this compound, showing equivalent distribution of total radioactivity between blood cells and plasma [2]. In plasma, this compound accounted for the vast majority (95.1%) of the total radioactivity, with an oxidized form of this compound representing 2.3% [2]. The low metabolic conversion of the parent compound contributes to its sustained exposure in both plasma and CSF. The extended half-life of this compound (ranging from 267-411 hours in humans) [1] translates to prolonged exposure in the CSF after a single oral dose, which is particularly advantageous for ensuring continuous parasiticidal activity against CNS-dwelling trypanosomes throughout the treatment period.

Table 2: this compound Pharmacokinetic Parameters and CSF Penetration

| Parameter | Value | Study Details |

|---|---|---|

| Plasma Tmax | 24-72 hours | Phase I SAD study [1] |

| Plasma Half-life | 267-411 hours | Phase I study in healthy volunteers [1] |

| CSF:Plasma Ratio | 0.3-4.6% (unbound) | Phase I study [2] |

| CSF:Plasma Ratio (NHP) | ~5% | Preclinical NHP study [2] |

| Protein Binding | Extensive (based on low unbound fraction) | Implied from CSF penetration data [2] |

| Therapeutic Dose | 960 mg single oral dose | Phase II/III trial [1] |

Experimental Protocols

LC-MS/MS Analysis of this compound in CSF

The quantification of this compound concentrations in cerebrospinal fluid requires highly sensitive and specific analytical methods due to the low analyte concentrations expected in this compartment. High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) represents the gold standard technique for such analyses, providing the necessary sensitivity, specificity, and reproducibility for accurate drug quantification [3]. The method involves protein precipitation of CSF samples followed by chromatographic separation and detection using multiple reaction monitoring (MRM) for enhanced specificity.

For sample preparation, a protein precipitation protocol is recommended: combine 50 μL of CSF with 150 μL of ice-cold acetonitrile containing an appropriate internal standard (e.g., stable isotope-labeled this compound) [3]. Vortex the mixture vigorously for 60 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to autosampler vials for analysis. The chromatographic separation should be performed using a reverse-phase C18 column (e.g., 2.1 × 50 mm, 1.8 μm) maintained at 40°C, with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. Employ a gradient elution from 5% B to 95% B over 3-5 minutes at a flow rate of 0.4 mL/min. Mass spectrometric detection should be performed in positive electrospray ionization mode with MRM transitions optimized for this compound and its internal standard [3].

The analytical method must be properly validated according to regulatory guidelines for selectivity, sensitivity, linearity, accuracy, precision, and stability. The lower limit of quantification (LLOQ) should be established at a concentration appropriate for detecting expected CSF levels, typically in the low nM range. For quality control, include calibration standards and quality control samples at low, medium, and high concentrations in each analytical run [3]. Given the potential for carry-over due to the extended half-life of this compound, include blank injections after high-concentration samples and implement adequate needle wash procedures.

Protocol for CSF Collection in Clinical Trials

The collection of cerebrospinal fluid for pharmacokinetic assessment in clinical trials requires strict adherence to standardized procedures to ensure sample quality and integrity. For assessment of this compound concentrations, CSF collection should be timed to capture the pharmacokinetic profile, with samples typically collected at pre-dose, 24, 48, 72, and 96 hours post-dose, and at additional timepoints as needed based on the compound's prolonged half-life [1]. The lumbar puncture should be performed by trained personnel using aseptic technique with the patient in the lateral recumbent position (lying on their side with back perfectly vertical, knees drawn up toward the chest, and head flexed downward) to widen the space between lumbar vertebrae [5].

The recommended procedure is as follows: after disinfecting the site (L3-L4 or L4-L5 interspace) with chlorhexidine or povidone-iodine solution and applying sterile drapes, administer a local anesthetic. Insert a 22-gauge spinal needle carefully until a sudden decrease in resistance is felt, indicating entry into the subarachnoid space [5]. Slowly withdraw the stylet and collect CSF into sterile plain tubes. For drug concentration analysis, allocate samples to pre-chilled collection tubes and immediately place on wet ice. Record the exact collection time for each sample relative to dosing. Centrifuge the samples at 2000 × g for 10 minutes at 4°C to remove cells and debris, then aliquot the supernatant into cryovials and immediately snap-freeze in a dry-ice/ethanol bath before storage at -80°C [3]. Throughout the process, maintain the cold chain to prevent analyte degradation.

Table 3: Troubleshooting Guide for CSF Penetration Studies

| Issue | Potential Cause | Solution |

|---|---|---|

| This compound concentrations below LLOQ | Improper storage or sample handling | Ensure immediate freezing at -80°C; avoid freeze-thaw cycles |

| High variability in CSF concentrations | Blood contamination during LP | Discard blood-tinged samples; use first collection tube for analysis |

| Discrepancy between plasma and CSF levels | Improper timing of sample collection | Coordinate plasma and CSF sampling times; consider CSF flow rates |

| Matrix effects in LC-MS/MS | CSF components interfering with analysis | Optimize sample cleanup; use stable isotope internal standard |

| Degradation of analyte | Extended processing time | Process samples immediately; add stabilizers if validated |

Visualization of Experimental Workflows

To facilitate understanding of the experimental approaches for assessing this compound CSF penetration, the following workflows were created using Graphviz DOT language with specified color palette and formatting rules.

CSF Penetration Assessment Workflow

Diagram 1: CSF Penetration Assessment Workflow. This diagram illustrates the sequential steps from patient dosing through sample analysis for evaluating this compound concentrations in cerebrospinal fluid.

Blood-Brain Barrier Penetration Mechanism

Diagram 2: Blood-Brain Barrier Penetration Mechanism. This diagram illustrates the pathway of this compound from systemic circulation across the blood-brain barrier into the cerebrospinal fluid and brain parenchyma.

Conclusion and Research Implications

The comprehensive assessment of This compound penetration into cerebrospinal fluid has been instrumental in establishing its potential as a single-dose oral treatment for both stages of Human African Trypanosomiasis, particularly for the lethal meningoencephalitic stage of the disease. The accumulated data from Phase I studies demonstrate that this compound achieves measurable concentrations in the CSF, with unbound fractions ranging from 0.3-4.6% of plasma concentrations [2]. This penetration, coupled with the drug's exceptionally long half-life (267-411 hours) [1], provides sustained exposure to the central nervous system, which is critical for eradicating trypanosomes that have crossed the blood-brain barrier.

The successful Phase II/III trial results, showing a 95.2% treatment success rate in late-stage HAT patients at 18 months post-treatment with a single 960 mg oral dose [2], clinically validate the CSF penetration assessment methodologies described in these application notes. The experimental protocols for CSF collection, handling, and LC-MS/MS analysis provide a framework for future evaluations of CNS-targeting therapeutics for neglected tropical diseases. As elimination efforts for gambiense HAT continue, the confirmation of this compound's CSF penetration strengthens the prospect of this single-dose regimen becoming a cornerstone of elimination strategies by simplifying treatment logistics and improving accessibility in remote, resource-limited settings where the disease is typically endemic [4].

References

- 1. Determination of the Optimal Single Dose Treatment for this compound ... [link.springer.com]

- 2. Mass balance, pharmacokinetics, metabolism, and excretion ... [pmc.ncbi.nlm.nih.gov]

- 3. of targeted therapeutics in pediatric... Cerebrospinal fluid penetration [actaneurocomms.biomedcentral.com]

- 4. This compound [dndi.org]

- 5. (CSF): Analysis, Functions & Testing Cerebrospinal Fluid [bioscience.com.pk]

Acoziborole Clinical Development: Application Notes and Long-Term Follow-Up Methodology for Researchers and Drug Development Professionals

Introduction and Drug Profile

Acoziborole (developmental codes: SCYX-7158, AN5568) represents a groundbreaking advancement in the treatment of Human African Trypanosomiasis (HAT), commonly known as sleeping sickness. This novel benzoxaborole-class therapeutic is being developed by the Drugs for Neglected Diseases Initiative (DNDi) as a single-dose, oral treatment for both stages of Trypanosoma brucei gambiense infection [1]. The molecule is chemically designated as 4-fluoro-N-(1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-yl)-2-(trifluoromethyl) benzamide and functions through targeting mRNA maturation factors in the parasite [2]. This compound's development addresses a critical unmet need in HAT management by potentially eliminating the requirement for systematic hospital admission, complex staging procedures, and invasive administration methods associated with current treatments [3].

The drug's exceptional pharmacokinetic profile—characterized by a prolonged half-life of approximately 400 hours—enables sustained therapeutic exposure from a single oral dose, representing a significant advantage in remote healthcare settings where patient follow-up is challenging [4]. This application note provides comprehensive methodological guidance for implementing this compound long-term follow-up protocols based on current clinical evidence, with detailed procedures for efficacy assessment, safety monitoring, and data collection tailored to researchers and drug development professionals.

Clinical Trial Design and Demographics

Phase II/III Trial Overview

The pivotal evidence for this compound's efficacy and safety derives from a multicenter, prospective, open-label, single-arm study conducted across ten hospitals in the Democratic Republic of the Congo and Guinea [3]. This trial employed a phase 2/3 adaptive design to evaluate both early-stage and late-stage gambiense HAT patients, with particular focus on the latter group where central nervous system involvement necessitates drugs capable of crossing the blood-brain barrier. The study design aligned with European Medicines Agency and US Food and Drug Administration requirements, incorporating an 18-month follow-up period to establish durable cure rates [1].

Patient recruitment spanned from October 2016 to March 2019, with 208 participants ultimately enrolled in the study [3]. The trial specifically included patients aged 15 years or older with confirmed gambiense HAT infection, requiring a Karnofsky score greater than 50 (indicating at least moderate ability for self-care), ability to swallow tablets, permanent address or traceability for follow-up, and agreement to hospital admission during the initial treatment period. The study population reflected the demographic characteristics of affected endemic regions, with a mean age of 34.0 years (SD 12.4) and a gender distribution of 56% men and 44% women [3].

Table 1: Key Inclusion and Exclusion Criteria in this compound Phase II/III Trial

| Category | Inclusion Criteria | Exclusion Criteria |

|---|---|---|

| Age | 15 years or older | <15 years |

| Diagnosis | Confirmed gambiense HAT infection | No parasitological confirmation |

| Health Status | Karnofsky score >50 | Severe comorbidities |

| Practical Considerations | Permanent address/traceability; Ability to comply with follow-up | Inability to commit to long-term follow-up |

| Treatment Considerations | Ability to swallow tablets; Agreement to initial hospital admission | Requiring concomitant prohibited medications |

Participant Flow and Study Cohorts

The trial employed a single-arm design with all participants receiving a 960 mg oral dose of this compound (3 × 320 mg tablets) under fasting conditions [3]. Of the 208 enrolled patients, 167 were classified as late-stage gambiense HAT (the primary efficacy analysis group), while 41 presented with early-stage or intermediate-stage disease. Late-stage diagnosis required presence of trypanosomes in blood, lymph, or cerebrospinal fluid (CSF) combined with >20 white blood cells per μL in CSF, whereas early/intermediate-stage disease required presence of trypanosomes in blood or lymph with absence of trypanosomes in CSF and CSF white blood cell count of 6-20 cells/μL for intermediate stage [3].

The modified intention-to-treat (mITT) population comprised 167 late-stage patients for the primary efficacy analysis. Completion rates were exceptionally high, with 160 (96%) of late-stage patients and all 41 (100%) early-stage/intermediate-stage patients completing the final 18-month follow-up visit, demonstrating the feasibility of implementing long-term monitoring protocols in challenging endemic settings [3].

Table 2: Participant Disposition and Completion Rates

| Cohort | Enrolled Patients | Completed 18-Month Follow-up | Completion Rate |

|---|---|---|---|

| Late-stage HAT | 167 | 160 | 95.8% |

| Early/Intermediate-stage HAT | 41 | 41 | 100% |

| Total Study Population | 208 | 201 | 96.6% |

Efficacy and Safety Data Analysis

Primary Efficacy Outcomes

The primary efficacy endpoint was treatment success rate at 18 months in patients with late-stage gambiense HAT based on modified WHO criteria [3]. In the modified intention-to-treat population, the success rate reached 95.2% (95% CI 91.2–97.7), with 159 of 167 patients achieving sustained cure [3]. The evaluable population demonstrated an even higher success rate of 98.1% (95% CI 95.1–99.5), with 159 of 162 patients meeting the criteria for treatment success. These results established non-inferiority compared to the estimated historical success rate of 94% for nifurtimox-eflornithine combination therapy (NECT), the previous standard of care for late-stage HAT [3].

Notably, in the early-stage and intermediate-stage cohort, all 41 (100%) patients reached treatment success at 18 months, suggesting potentially higher efficacy when the blood-brain barrier remains largely uncompromised [3]. The consistency of these results across different endemic sites and patient subgroups supports this compound's robustness as a single-dose therapeutic intervention for both disease stages.

Comprehensive Safety Profile

The safety analysis revealed a favorable tolerability profile for this compound across the study population [3]. Overall, 155 (75%) of 208 patients experienced 600 treatment-emergent adverse events, with the majority being mild to moderate in severity. Only 29 (14%) patients experienced drug-related treatment-emergent adverse events, with the most common being pyrexia and asthenia [3]. Critically, all drug-related adverse events were classified as mild or moderate, with no severe drug-related toxicities reported.

The study documented four deaths during the follow-up period, none of which were assessed as treatment-related by the investigators [3]. This mortality rate aligns with background rates in the endemic regions and reflects the challenging healthcare environment rather than drug toxicity. The benefit-risk profile was consequently deemed highly positive, supporting this compound's potential as a first-line treatment for both stages of gambiense HAT [3].

Table 3: Summary of Efficacy and Safety Outcomes

| Parameter | Late-stage HAT (mITT) | Early/Intermediate-stage HAT | Overall Population |

|---|---|---|---|

| Treatment Success at 18 Months | 95.2% (159/167) | 100% (41/41) | 96.2% (200/208) |

| 95% Confidence Interval | 91.2–97.7 | 91.4–100 | 92.6–98.2 |

| Any Treatment-Emergent Adverse Events | 125/167 (74.9%) | 30/41 (73.2%) | 155/208 (74.5%) |

| Drug-Related Adverse Events | 23/167 (13.8%) | 6/41 (14.6%) | 29/208 (13.9%) |

| Serious Adverse Events | 16/167 (9.6%) | 3/41 (7.3%) | 19/208 (9.1%) |

| Discontinuations Due to Adverse Events | 0 | 0 | 0 |

Long-Term Follow-Up Methodology

Monitoring Schedule and Assessments

The long-term follow-up protocol for this compound involves a structured sequence of clinical and parasitological assessments conducted over 18 months post-treatment [3]. The methodology comprises an initial in-patient observation period followed by extended outpatient monitoring through scheduled follow-up visits. The specific monitoring schedule includes:

- Initial hospitalization: Patients remain under direct medical supervision for 15 days after drug administration to capture acute reactions and initial treatment response [3].

- Follow-up visits: Scheduled outpatient assessments at 3, 6, 12, and 18 months post-treatment to evaluate sustained cure and detect potential late-onset adverse events [3].

At each follow-up visit, comprehensive assessments should include:

- Clinical examination: Detailed physical and neurological assessment using standardized instruments

- Parasitological evaluation: Microscopic examination of blood, lymph, and CSF for trypanosomes

- CSF analysis: Cell count and protein concentration measurement in cerebrospinal fluid

- Hematological and biochemical testing: Standard safety laboratories including liver and renal function tests

- Pharmacovigilance documentation: Systematic recording of any adverse events or concomitant medications

Efficacy and Safety Assessment Criteria

The protocol defines treatment success according to modified WHO criteria incorporating both clinical and parasitological parameters [3]. Key determinants include:

- Absence of trypanosomes in all body fluids (blood, lymph, CSF) throughout the 18-month follow-up period

- Normalization of CSF white blood cell count (≤5 cells/μL) or progressive reduction toward normal values

- Improvement or stabilization of neurological symptoms and Karnofsky performance status

- No requirement for rescue medication or retreatment during the follow-up period

Treatment failure is defined by: